

1-Chlorodecane CAS number and molecular structure

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Compound of Interest

Compound Name: 1-Chlorodecane

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An In-Depth Technical Guide to **1-Chlorodecane** (CAS No. 1002-69-3): Properties, Synthesis, and Applications

Introduction

1-Chlorodecane, also known as n-decyl chloride, is a primary alkyl halide that serves as a fundamental building block in organic synthesis.^[1] Identified by the CAS number 1002-69-3, this compound consists of a ten-carbon aliphatic chain with a terminal chlorine atom.^{[1][2]} Its molecular formula is $C_{10}H_{21}Cl$.^{[2][3]} The specific reactivity of the carbon-chlorine bond makes **1-chlorodecane** a valuable intermediate for introducing the decyl functional group into a wide array of more complex molecular structures.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-chlorodecane** is characterized by a saturated ten-carbon chain (decyl group) attached to a chlorine atom. The IUPAC name for this compound is **1-chlorodecane**.^[3] This simple, linear structure is foundational to its chemical behavior, primarily as an alkylating agent.

Skeletal and Structural Formulas:

- Linear Formula: $\text{CH}_3(\text{CH}_2)_9\text{Cl}$ [\[4\]](#)
- SMILES String: CCCCCCCCCCCCl[\[3\]](#)[\[4\]](#)

The key physicochemical properties of **1-chlorodecane** are summarized in the table below, providing essential data for its handling, use in reactions, and purification.

Property	Value	Source(s)
CAS Number	1002-69-3	[2] [3] [5]
Molecular Weight	176.73 g/mol	[2] [4]
Appearance	Colorless to light yellow liquid	[6]
Density	0.868 g/mL at 25 °C	[4]
Boiling Point	223 - 226 °C	[4] [6]
Melting Point	-34 °C	[4] [7]
Flash Point	83 °C (181.4 °F) - closed cup	[7]
Refractive Index	$n_{20/D}$ 1.437	[4]
Water Solubility	Insoluble	[6]
Solubility in Organics	Soluble in many organic solvents like ethanol and ether	[6]

Synthesis and Mechanistic Insights

The most common and efficient laboratory-scale synthesis of **1-chlorodecane** involves the chlorination of its corresponding alcohol, 1-decanol. This transformation is typically achieved using reagents such as thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3).

The reaction with thionyl chloride is often preferred due to the clean nature of the byproducts. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution ($\text{S}_{\text{N}}i$ mechanism) or, in the presence of a

base like pyridine, an intermolecular S_N2 reaction. The byproducts of the thionyl chloride reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[8]

Alternatively, direct chlorination of decane can yield **1-chlorodecane**, though this method typically results in a mixture of isomers and is less common for producing the pure primary halide.[8]

Key Chemical Reactions and Applications

The utility of **1-chlorodecane** is centered on the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of the ten-carbon alkyl chain into other molecules.

1. Nucleophilic Substitution Reactions: The chlorine atom acts as a good leaving group in nucleophilic substitution reactions (typically S_N2), enabling the formation of various derivatives:

- Ether Formation: Reaction with alkoxides or alcohols yields decyl ethers.[1]
- Amine Alkylation: Reaction with ammonia or primary/secondary amines produces corresponding decylamines.[1]
- Carbon Chain Extension: Grignard reagents can react with **1-chlorodecane** to form longer carbon chains.[1]
- Ester Formation: Reaction with carboxylate salts produces decyl esters.

2. Applications in Drug Development and Industry: The long alkyl chain of **1-chlorodecane** imparts significant lipophilicity (fat-solubility) to molecules. This property is crucial in drug design for modulating a compound's ability to cross cell membranes.

- Pharmaceutical Intermediates: It is noted as an important starting material or intermediate in the synthesis of certain antimycobacterial agents.[1] The decyl group can enhance the drug's interaction with lipid-rich bacterial cell walls. The inclusion of chlorine in pharmaceuticals is a well-established strategy, with over 250 FDA-approved chloro-containing drugs on the market.[9]

- Surfactant Synthesis: **1-Chlorodecane** is a precursor for cationic surfactants, which are used as flotation collectors and in other industrial applications.[\[10\]](#)
- General Organic Synthesis: It serves as a versatile chemical intermediate for manufacturing a range of fine chemicals and materials.[\[11\]](#)

Experimental Protocol: Synthesis of 1-Chlorodecane from 1-Decanol

This protocol describes a validated method for preparing **1-chlorodecane** via the chlorination of 1-decanol using thionyl chloride. The procedure is adapted from established methods for converting primary alcohols to alkyl chlorides.[\[10\]](#)

Materials and Reagents:

- 1-Decanol (reagent grade)
- Thionyl chloride (SOCl_2 , freshly distilled recommended)
- Pyridine (optional, anhydrous)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or calcium chloride (CaCl_2)
- Round-bottom flask, reflux condenser with a drying tube, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube on top of the condenser.
- Reagent Charging: Add 1-decanol (e.g., 0.2 mol) to the flask. Cool the flask in an ice bath.

- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (e.g., 0.24 mol, 1.2 equivalents) to the stirred 1-decanol via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. Caution: The reaction is exothermic and releases HCl gas.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The evolution of gases (SO₂ and HCl) should cease.
- **Workup and Isolation:** Cool the reaction mixture to room temperature. Carefully and slowly pour the crude product into a separatory funnel containing cold water to quench any remaining thionyl chloride.
- **Washing:** Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution to neutralize any residual acid, and then with water until the washings are neutral.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.^[10]
- **Purification:** Decant the dried liquid and purify it by fractional distillation under reduced pressure or at atmospheric pressure. Collect the fraction boiling at approximately 223-226 °C.^[6]
- **Validation:** Confirm the purity and identity of the product by measuring its refractive index (expected ~1.437 at 20 °C) and comparing its boiling point to the literature value.^[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **1-chlorodecane**.



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Caption: Workflow for the synthesis of **1-chlorodecane** from 1-decanol.

Safety, Handling, and Storage

1-Chlorodecane is a combustible liquid and requires careful handling to avoid ignition.[5] It is also classified as very toxic to aquatic life with long-lasting effects.[5][12]

- Handling: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid contact with skin and eyes.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Keep away from heat, sparks, open flames, and strong oxidizing agents and bases.[5][6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.[12][13]

Conclusion

1-Chlorodecane is a versatile and important haloalkane in the field of organic chemistry. Its well-defined structure and the predictable reactivity of the C-Cl bond make it an indispensable intermediate for synthesizing a variety of organic molecules. For researchers and drug development professionals, its utility as an alkylating agent to introduce a lipophilic decyl chain provides a valuable tool for modifying the physicochemical properties of target compounds, thereby influencing their biological activity and pharmacokinetic profiles. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

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